molecular formula C24H17N3O B12506102 4-(1H-Indol-3-ylmethylidene)-2,5-diphenylpyrazol-3-one

4-(1H-Indol-3-ylmethylidene)-2,5-diphenylpyrazol-3-one

Cat. No.: B12506102
M. Wt: 363.4 g/mol
InChI Key: MONKZTVWYAXQKX-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-ylmethylidene)-2,5-diphenylpyrazol-3-one is a complex organic compound that features both indole and pyrazolone moieties. Indole derivatives are known for their significant biological activities, while pyrazolones are often used in pharmaceuticals for their anti-inflammatory and analgesic properties. This compound, therefore, holds potential for various applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-ylmethylidene)-2,5-diphenylpyrazol-3-one typically involves the Knoevenagel condensation reaction. This reaction is carried out between 1H-indole-3-carbaldehyde and 2,5-diphenylpyrazol-3-one in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-ylmethylidene)-2,5-diphenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-ylmethylidene)-2,5-diphenylpyrazol-3-one involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the pyrazolone ring can inhibit enzymes involved in inflammatory pathways. This dual action makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Shares the indole moiety and is used in similar synthetic applications.

    2,5-Diphenylpyrazolone: Shares the pyrazolone moiety and is known for its anti-inflammatory properties.

Properties

Molecular Formula

C24H17N3O

Molecular Weight

363.4 g/mol

IUPAC Name

4-(indol-3-ylidenemethyl)-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C24H17N3O/c28-24-21(15-18-16-25-22-14-8-7-13-20(18)22)23(17-9-3-1-4-10-17)26-27(24)19-11-5-2-6-12-19/h1-16,26H

InChI Key

MONKZTVWYAXQKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)C=C4C=NC5=CC=CC=C54

Origin of Product

United States

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